ethyl 3-bromo-1-phenyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-bromo-1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine, followed by bromination to introduce the bromo substituent at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to the formation of various oxidized or reduced pyrazole compounds .
Scientific Research Applications
Ethyl 3-bromo-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Ethyl 3-chloro-1-phenyl-1H-pyrazole-4-carboxylate
- Ethyl 3-iodo-1-phenyl-1H-pyrazole-4-carboxylate
- Ethyl 3-fluoro-1-phenyl-1H-pyrazole-4-carboxylate
Comparison: Ethyl 3-bromo-1-phenyl-1H-pyrazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, iodo, and fluoro analogs, the bromo derivative may exhibit different chemical and biological activities, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H11BrN2O2 |
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Molecular Weight |
295.13 g/mol |
IUPAC Name |
ethyl 3-bromo-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)10-8-15(14-11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
XYEJPKOHVOQEDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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